molecular formula C14H13BrN2O3S B11555635 N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]benzenesulfonohydrazide

N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]benzenesulfonohydrazide

Cat. No.: B11555635
M. Wt: 369.24 g/mol
InChI Key: MDTZYOWZYFEBJI-MHWRWJLKSA-N
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Description

N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]benzenesulfonohydrazide is a chemical compound that belongs to the class of sulfonohydrazides This compound is characterized by the presence of a benzenesulfonohydrazide group attached to a 5-bromo-2-methoxyphenyl moiety through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]benzenesulfonohydrazide typically involves a condensation reaction between 5-bromo-2-methoxybenzaldehyde and benzenesulfonohydrazide. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]benzenesulfonohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]benzenesulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can convert the compound into its hydrazine derivatives.

    Substitution: The bromine atom in the 5-bromo-2-methoxyphenyl moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]benzenesulfonohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]benzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide
  • N’-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-4-(tert-butyl)benzenecarbohydrazide

Uniqueness

N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]benzenesulfonohydrazide is unique due to the presence of the 5-bromo-2-methoxyphenyl moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H13BrN2O3S

Molecular Weight

369.24 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]benzenesulfonamide

InChI

InChI=1S/C14H13BrN2O3S/c1-20-14-8-7-12(15)9-11(14)10-16-17-21(18,19)13-5-3-2-4-6-13/h2-10,17H,1H3/b16-10+

InChI Key

MDTZYOWZYFEBJI-MHWRWJLKSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N/NS(=O)(=O)C2=CC=CC=C2

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NNS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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